molecular formula C4H4N6O3 B2502853 (2-Azidoacetyl) 2-azidoacetate CAS No. 859946-22-8

(2-Azidoacetyl) 2-azidoacetate

Cat. No.: B2502853
CAS No.: 859946-22-8
M. Wt: 184.115
InChI Key: VMAWNCFNXOKHQO-UHFFFAOYSA-N
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Description

(2-Azidoacetyl) 2-azidoacetate is a compound that contains two azido groups and an ester functional group. It is known for its reactivity and is often used in various chemical applications, particularly in the field of click chemistry. The presence of azido groups makes it a versatile reagent for forming stable triazole linkages through cycloaddition reactions with alkynes.

Mechanism of Action

Target of Action

The primary target of (2-Azidoacetyl) 2-azidoacetate is primary amines . This compound is generally used to functionalize amines and amino acids with azidoacetyl groups . The role of these primary amines is to react with the N-hydroxysuccinimide (NHS) ester of this compound at pH 7-9, forming a stable amide bond .

Mode of Action

This compound interacts with its targets, the primary amines, through a reaction that forms a stable amide bond . This reaction occurs at a pH between 7 and 9 . The azide in this compound allows for chemoselective ligation with an alkyne or cyclooctyne .

Biochemical Pathways

The biochemical pathways affected by this compound involve the functionalization of amines and amino acids with azidoacetyl groups . This process is generally used in click chemistry applications . The downstream effects of these pathways are the formation of stable amide bonds and the potential for further reactions with alkynes or cyclooctynes .

Pharmacokinetics

and is typically stored at −20°C. These factors may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of stable amide bonds with primary amines . This results in the functionalization of amines and amino acids with azidoacetyl groups , which can then undergo further reactions in click chemistry applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction with primary amines occurs at a pH between 7 and 9 , indicating that the pH of the environment can affect the compound’s action. Additionally, the compound is typically stored at −20°C , suggesting that temperature may also play a role in its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidoacetyl) 2-azidoacetate typically involves the reaction of azidoacetic acid with an appropriate esterifying agent. One common method is the reaction of azidoacetic acid with N-hydroxysuccinimide (NHS) to form the NHS ester, which can then be further reacted to produce this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing automated reactors and stringent control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Azidoacetyl) 2-azidoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition Reagents: Alkynes, copper(I) catalysts, and sometimes ruthenium catalysts.

    Substitution Reagents: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amides or Alcohols: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(2-Azidoacetyl) 2-azidoacetate has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers.

    Biology: Utilized for labeling biomolecules, such as proteins and nucleic acids, through bioorthogonal reactions.

    Medicine: Employed in drug development for creating drug conjugates and targeted delivery systems.

    Industry: Applied in the production of advanced materials, including functionalized surfaces and nanomaterials.

Comparison with Similar Compounds

Uniqueness: (2-Azidoacetyl) 2-azidoacetate is unique due to the presence of two azido groups, which enhances its reactivity and versatility in forming triazole linkages. This dual azido functionality allows for more complex and diverse chemical modifications compared to similar compounds with only one azido group.

Properties

IUPAC Name

(2-azidoacetyl) 2-azidoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O3/c5-9-7-1-3(11)13-4(12)2-8-10-6/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAWNCFNXOKHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC(=O)CN=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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